molecular formula C16H12ClNO2 B11838351 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- CAS No. 63793-61-3

1H-Indole-3-acetic acid, 2-chloro-1-phenyl-

Cat. No.: B11838351
CAS No.: 63793-61-3
M. Wt: 285.72 g/mol
InChI Key: VQBVHVQOXIDVBS-UHFFFAOYSA-N
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Description

1H-Indole-3-acetic acid, 2-chloro-1-phenyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, combines the indole structure with a chloro and phenyl substitution, which may enhance its biological activity and chemical properties.

Preparation Methods

The synthesis of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole derivative . Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-3-acetic acid, 2-chloro-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. .

Mechanism of Action

The mechanism of action of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist to certain receptors, influencing cellular signaling and gene expression. The compound’s structure allows it to bind to enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1H-Indole-3-acetic acid, 2-chloro-1-phenyl- can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

    1H-Indole-3-carbaldehyde: Used as a precursor in organic synthesis.

    5-Fluoro-1H-indole-2-carboxylic acid: Known for its antiviral properties

The uniqueness of 1H-Indole-3-acetic acid, 2-chloro-1-phenyl- lies in its specific substitutions, which may enhance its biological activity and chemical stability compared to other indole derivatives.

Properties

CAS No.

63793-61-3

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

2-(2-chloro-1-phenylindol-3-yl)acetic acid

InChI

InChI=1S/C16H12ClNO2/c17-16-13(10-15(19)20)12-8-4-5-9-14(12)18(16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20)

InChI Key

VQBVHVQOXIDVBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)CC(=O)O

Origin of Product

United States

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